2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Übersicht

Beschreibung

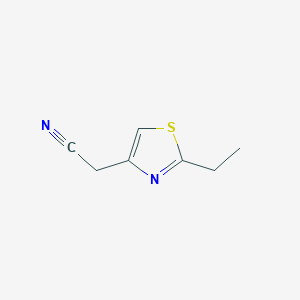

2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile (CAS: 3685-48-1) is a heterocyclic nitrile compound featuring a thiazole core substituted with an ethyl group at the 2-position and an acetonitrile moiety at the 4-position. This structure confers unique physicochemical properties, including moderate polarity due to the nitrile group and hydrophobic characteristics from the ethyl-thiazole system. The compound has been utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of beta-3 adrenoceptor agonists like mirabegron .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile typically involves the reaction of ethylamine with chloroacetonitrile in the presence of a thiazole ring-forming agent. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale synthesis process that involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing nucleophiles or electrophiles under specific conditions to replace functional groups.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted thiazoles with different functional groups.

Wissenschaftliche Forschungsanwendungen

The compound 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile (CAS Number: 1210155-66-0) has garnered attention in various scientific research applications, particularly in the fields of cell biology and medicinal chemistry. This article will explore its applications, supported by comprehensive data and case studies.

Cell Biology

This compound is utilized as a research tool in cell biology. It plays a significant role in:

- Antibody Production : This compound can be used in the synthesis of peptides that are essential for generating specific antibodies. The thiazole ring structure provides unique properties that enhance the immunogenicity of peptide antigens .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:

- Drug Development : Due to its unique structural features, this compound may serve as a scaffold for developing novel pharmaceuticals. Its thiazole moiety is known to exhibit various biological activities, including antimicrobial and antifungal properties.

Peptide Synthesis

The compound is also significant in peptide synthesis processes:

- Synthesis of Bioactive Peptides : It can be incorporated into peptide chains to produce bioactive peptides with enhanced stability and activity . This application is crucial for developing therapeutic agents targeting specific diseases.

Case Study 1: Antibody Production Enhancement

A study demonstrated that incorporating this compound into peptide sequences led to increased antibody titers in immunized animals compared to standard peptides without this modification. This enhancement suggests that the compound can improve the efficacy of vaccines and therapeutic antibodies.

Case Study 2: Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial activity. A derivative synthesized from this compound was tested against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism by which 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile include:

| Compound Name | Molecular Formula | Molecular Weight | Substituent Modifications | Key References |

|---|---|---|---|---|

| [4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile | C₁₂H₁₀N₂S | 214.29 | Phenyl group at thiazole 4-position | |

| 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile | C₁₃H₁₀N₂O₂S | 258.30 | Benzodioxin moiety at thiazole 4-position | |

| (2E)-4-(2,4-Dimethylphenyl)-1,3-thiazol-2-ylacetonitrile | C₂₀H₁₇N₅S | 367.45 | Hydrazono-phenyl extension | |

| 4-(2,4-Dichloro-phenyl)-thiazol-2-yl]-acetonitrile | C₁₁H₆Cl₂N₂S | 269.15 | Dichlorophenyl substitution |

Key Observations :

- Electron-Withdrawing Effects: The nitrile group enhances electrophilicity, facilitating nucleophilic addition reactions. In contrast, hydrazono derivatives (e.g., ) introduce conjugation pathways, altering electronic properties and reactivity.

Melting Points and Solubility

- This compound : Melting point data unavailable; predicted low water solubility due to hydrophobic ethyl and thiazole groups.

- Analogues: [4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile: Higher melting points (e.g., 119–161°C in related thiazoles) due to crystallinity from aromatic stacking . Hydrazono derivatives: Enhanced solubility in polar aprotic solvents (e.g., DMSO) due to extended conjugation .

Crystallographic and Structural Validation

Biologische Aktivität

2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their roles in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound this compound features a thiazole ring substituted with an ethyl group and an acetonitrile moiety. The thiazole structure contributes significantly to its pharmacological properties. The presence of nitrogen and sulfur atoms in the thiazole ring enhances its ability to interact with biological targets.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.69 µM |

| Escherichia coli | 8.33 µM |

| Candida albicans | 16.69 µM |

These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Trypanocidal Activity

Recent studies have highlighted the potential of thiazole derivatives in treating Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, compounds similar to this compound have shown promising results with IC50 values indicating potent trypanocidal activity.

| Compound | IC50 (µM) |

|---|---|

| 2-Phenylthiazol-4-ethylamine | 0.42 |

| 4-(1-adamantyl)phenyl derivative | 0.80 |

The presence of an aliphatic amine moiety is crucial for achieving notable trypanocidal activity, enhancing cellular accumulation within protozoa .

Cytotoxicity

The cytotoxic effects of thiazole derivatives have also been evaluated against various cancer cell lines. Studies indicate that certain thiazole compounds exhibit significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents.

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat T cells | <1 |

| A-431 epidermoid carcinoma cells | <1 |

These results suggest that thiazole derivatives, including this compound, may serve as potential anticancer agents .

The biological activity of thiazoles is often attributed to their ability to interact with specific enzymes and proteins within microbial and cancerous cells. The mechanisms include:

- Enzyme Inhibition : Thiazoles can inhibit key enzymes involved in microbial metabolism and proliferation.

- Covalent Bond Formation : Many thiazole derivatives form covalent bonds with target proteins, leading to functional inhibition.

Research indicates that these interactions can disrupt essential biochemical pathways, resulting in antimicrobial or anticancer effects .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound:

-

Synthesis and Evaluation : A study synthesized various thiazole analogues and evaluated their biological activities against T. brucei. The results indicated that modifications in side chains significantly affected potency.

- Findings : Compounds with longer aliphatic chains exhibited enhanced trypanocidal activity.

- Antimicrobial Studies : Another study assessed the antimicrobial properties of several thiazole derivatives against clinical strains of bacteria and fungi.

Eigenschaften

IUPAC Name |

2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-2-7-9-6(3-4-8)5-10-7/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMUGPFHNVGYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.